Fmoc-Cit-PAB-OH - 870487-04-0

Fmoc-Cit-PAB-OH

Catalog Number: EVT-3063820
CAS Number: 870487-04-0
Molecular Formula: C28H30N4O5
Molecular Weight: 502.571
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fmoc-Citrulline-Para-Aminobenzyl-OH, commonly referred to as Fmoc-Cit-PAB-OH, is a chemical compound utilized primarily in the field of peptide synthesis and drug development. This compound belongs to a class of linkers that facilitate the attachment of cytotoxic drugs to antibodies, enhancing the therapeutic efficacy of antibody-drug conjugates. It is characterized by its unique structure, which includes a fluorene-9-methyloxycarbonyl (Fmoc) protecting group, citrulline as the amino acid component, and a para-aminobenzyl moiety.

Source and Classification

Fmoc-Cit-PAB-OH is classified as a peptide linker and is sourced from various chemical suppliers specializing in research chemicals. Its molecular formula is C28H30N4O5C_{28}H_{30}N_{4}O_{5} with a molecular weight of 502.57 g/mol . The compound is typically obtained in high purity (>97%) from commercial vendors and is stored under refrigerated conditions to maintain stability.

Synthesis Analysis

Methods and Technical Details

The synthesis of Fmoc-Cit-PAB-OH can be achieved through several established methods, predominantly utilizing solid-phase peptide synthesis (SPPS). The process typically involves:

  1. Fmoc Protection: The amino group of citrulline is protected using the Fmoc group.
  2. Coupling Reaction: The para-aminobenzyl moiety is coupled to the protected citrulline using standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or HATU.
  3. Deprotection: The Fmoc group is removed under basic conditions to yield the final product.

In one study, the synthesis was performed in solution phase for intermediates followed by purification through reverse-phase high-performance liquid chromatography (RP-HPLC) . Yields for intermediates were reported at approximately 77% for Fmoc-Val-Cit-OH and 84% for the final product after purification steps.

Molecular Structure Analysis

Structure and Data

The molecular structure of Fmoc-Cit-PAB-OH features:

  • Fmoc Group: A bulky protecting group that aids in stabilizing the amino acid during synthesis.
  • Citrulline Residue: An amino acid that contributes to the linker’s properties.
  • Para-Aminobenzyl Moiety: This component facilitates conjugation with drug molecules.

The compound typically appears as a white to orange crystalline powder, with a melting point that varies depending on purity and hydration state . NMR spectroscopy confirms its structural integrity post-synthesis.

Chemical Reactions Analysis

Reactions and Technical Details

Fmoc-Cit-PAB-OH participates in various chemical reactions, primarily involving:

  • Amide Formation: It can react with carboxylic acids or activated esters to form stable amide bonds, crucial for linking drugs to antibodies.
  • Cleavage Reactions: Under specific conditions, such as exposure to lysosomal enzymes, the linker can be cleaved to release the attached drug payload .

These reactions are fundamental in developing effective antibody-drug conjugates where controlled release of cytotoxic agents is desired.

Mechanism of Action

Process and Data

The mechanism of action for Fmoc-Cit-PAB-OH involves its role as a cleavable linker in antibody-drug conjugates. Upon internalization by target cells:

  1. Endocytosis: The conjugate enters the cell via endocytosis.
  2. Proteolysis: Enzymes such as cathepsin B cleave the linker, releasing the cytotoxic drug directly into the cytoplasm.
  3. Therapeutic Effect: This targeted release maximizes therapeutic efficacy while minimizing systemic toxicity .

Studies have shown that these linkers enhance stability in plasma while ensuring rapid payload release upon reaching target cells.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White to orange crystalline powder.
  • Solubility: Soluble in organic solvents like dimethylformamide but less soluble in water.
  • Stability: Stable under refrigerated conditions; sensitive to heat.
  • Purity: Typically >97% purity confirmed by HPLC .

These properties are critical for its application in pharmaceutical formulations where consistency and reliability are paramount.

Applications

Scientific Uses

Fmoc-Cit-PAB-OH has significant applications in:

  1. Antibody-Drug Conjugates: It serves as a linker that attaches cytotoxic agents to antibodies, improving targeted therapy for cancers.
  2. Peptide Synthesis: Utilized in solid-phase peptide synthesis for creating complex peptide structures with enhanced stability and functionality.
  3. Drug Development: Its role in facilitating controlled drug release mechanisms makes it valuable in developing new therapeutic agents .
Synthesis Methodologies and Optimization Strategies for Fmoc-Cit-PAB-OH

Solid-Phase Peptide Synthesis (SPPS) Protocols for Fmoc-Cit-PAB-OH

Fmoc-Cit-PAB-OH (N-(9-fluorenylmethoxycarbonyl)-L-citrulline-para-aminobenzyl alcohol) is a critical building block for cleavable linkers in antibody-drug conjugates (ADCs). Its synthesis via Fmoc-based SPPS requires strategic resin selection and coupling protocols to preserve stereochemical integrity. The 2-chlorotrityl chloride (2-CTC) resin is preferred for anchoring carboxylates due to its high acid lability (cleavable with 1–5% acetic acid in dichloromethane), preventing premature linker detachment during synthesis [7]. Alternatively, Rink amide resin enables C-terminal amide formation but requires milder acids (e.g., 20% hexafluoroisopropanol) to avoid degradation byproducts [7].

Coupling reactions employ HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)/DIPEA in DMF at 0.1–0.2 M concentrations, achieving >98% efficiency per step for Cit-PAB-OH elongation. The Fmoc group is deprotected using 20% piperidine/DMF, with reaction completion monitored by Kaiser tests. Post-synthesis, cleavage from resin releases Fmoc-Cit-PAB-OH with high purity (>90%), minimizing solution-phase impurities [4] [7].

Table 1: Resin Selection for Fmoc-Cit-PAB-OH SPPS

Resin TypeAnchoring GroupCleavage ConditionsAdvantages
2-Chlorotrityl ChlorideCarboxylate1–5% AcOH in DCMAcid-sensitive; minimal epimerization
Rink AmideAmide20% HFIP in DCMIdeal for C-terminal amides
Sieber AmideAmide1% TFA in DCMRapid cleavage; low steric hindrance

Solution-Phase Synthesis Approaches and Intermediate Purification via RP-HPLC

Solution-phase synthesis offers scalability for multi-gram production of Fmoc-Cit-PAB-OH. A validated route involves:

  • HATU-mediated coupling of Fmoc-Cit-OH with 4-aminobenzyl alcohol (PAB-OH) in DMF at 0°C, yielding Fmoc-Cit-PAB-OH [4].
  • In-process monitoring via thin-layer chromatography (TLC) or HPLC to detect diastereomeric impurities.
  • Purification by reversed-phase HPLC using a C18 column and water/acetonitrile gradients (0.1% TFA modifier), achieving ≥97% purity [5].

Critical to this method is temperature control (0–5°C during coupling) to suppress racemization. Post-reaction, the crude product is precipitated in ice-cold diethyl ether and purified via flash chromatography (3–12% MeOH/CH₂Cl₂) or preparative HPLC. Isolated yields reach 60–80% at intermediate scales, though solvent consumption remains a challenge for industrial applications [4] [5].

Epimerization Mitigation in Dipeptide Linker Synthesis

Epimerization at the citrulline α-carbon during Fmoc-Cit-PAB-OH synthesis is a major concern, as even 5% epimerization reduces ADC efficacy. The primary mechanism involves oxazolone intermediate formation when activating the Cit-PAB-OH carboxylate (e.g., for Val-Cit dipeptide coupling). Under basic conditions, this oxazolone racemizes via a conjugate base, leading to D-citrulline contaminants [5] [9].

Strategies to suppress epimerization include:

  • Order reversal: Coupling Fmoc-Val-OSu to H-Cit-PAB-OH (instead of activating Cit-PAB-OH), preventing oxazolone formation at the citrulline residue [5].
  • Low-temperature activation: Using HATU/DIPEA at −20°C reduces racemization to <1% [9].
  • Alternative coupling reagents: PyBOP or COMU generates fewer epimerization-prone intermediates than carbodiimides [5].

Studies confirm that synthesizing Fmoc-Cit-PAB-OH before dipeptide elongation (e.g., for Val-Cit-PAB) minimizes stereochemical degradation, yielding >98% enantiomeric excess (ee) [5] [9].

Table 2: Epimerization Suppression Tactics

StrategyConditionsEpimerization RateDiastereomeric Ratio
Cit-PAB-OH activationHATU/DIPEA, 25°C15–20%4:1 (L:D)
Fmoc-Val-OSu + H-Cit-PAB-OHDMF, 0°C<1%99:1 (L:D)
PyBOP activation−20°C, 0.5 h0.8%99.2:0.8

Scalability Challenges in Industrial-Grade Production

Scaling Fmoc-Cit-PAB-OH to kilogram quantities faces three key hurdles:

  • Cost of raw materials: Fmoc-Cit-OH and PAB-OH require multi-step syntheses, contributing to 60–70% of total production costs. Sourcing l-citrulline below $500/kg is critical for economic viability [4] [9].
  • Solvent consumption: Traditional DMF-based SPPS or solution-phase routes generate 50–100 L solvent waste per kg product. Switching to continuous flow synthesis with solvent recycling reduces waste by 40% [4].
  • Chromatography bottlenecks: RP-HPLC purification becomes impractical beyond 100-g scales. Hybrid purification (e.g., extraction followed by crystallization from ethanol/water) achieves >99% purity with 85% recovery [5].

Process optimizations from Genentech and academic groups demonstrate improved routes:

  • A six-step synthesis from l-citrulline achieves 50% overall yield at pilot-plant scale, avoiding epimerization through oxazolone suppression [5].
  • Telescoped reactions combine Fmoc protection, PAB coupling, and crystallization without isolating intermediates, cutting production time by 30% [4].

Table 3: Scalability Challenges and Solutions

ChallengeTraditional ApproachOptimized Industrial ApproachYield Improvement
Citrulline protectionFmoc-Cl, 2-stepFmoc-OSu, one-pot85% → 95%
PAB-OH couplingEEDQ, 25°CHATU, −20°C60% → 85%
PurificationRP-HPLCEthanol/water crystallization65% → 89%

The development of epimerization-resistant, solvent-efficient protocols positions Fmoc-Cit-PAB-OH as a sustainable ADC linker precursor for clinical manufacturing pipelines.

Properties

CAS Number

870487-04-0

Product Name

Fmoc-Cit-PAB-OH

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]carbamate

Molecular Formula

C28H30N4O5

Molecular Weight

502.571

InChI

InChI=1S/C28H30N4O5/c29-27(35)30-15-5-10-25(26(34)31-19-13-11-18(16-33)12-14-19)32-28(36)37-17-24-22-8-3-1-6-20(22)21-7-2-4-9-23(21)24/h1-4,6-9,11-14,24-25,33H,5,10,15-17H2,(H,31,34)(H,32,36)(H3,29,30,35)/t25-/m0/s1

InChI Key

KBTCNJJDJZRXCX-VWLOTQADSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)CO

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.